2,5-Diamino-4,6-dichloropyrimidine
Overview
Description
2,5-Diamino-4,6-dichloropyrimidine is a chemical compound with the molecular formula C4H4Cl2N4 and a molecular weight of 179.01 . It is used as a building block in chemical synthesis . It is a useful reagent for the preparation of Abacavir impurities, carbocyclic, and hexenopyranosy nucleosides .
Molecular Structure Analysis
The molecular structure of 2,5-Diamino-4,6-dichloropyrimidine is represented by the InChI code: 1S/C4H4Cl2N4/c5-2-1(7)3(6)10-4(8)9-2/h7H2,(H2,8,9,10). The InChI key is ZXWGHENZKVQKPX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,5-Diamino-4,6-dichloropyrimidine is a solid substance that appears as a very pale yellow to pale red to red to brown or gray powder or crystals . . The melting point is 188-191°C (decomp), and the boiling point is 395.8±52.0°C (Predicted) . The density is 1.715±0.06 g/cm3 (Predicted) .Scientific Research Applications
Synthesis and Precursor Applications
2,5-Diamino-4,6-dichloropyrimidine serves as a key intermediate in the synthesis of various compounds. An improved synthesis method for this compound was reported, highlighting its importance as a precursor to 9-substituted guanines, which are significant in medical chemistry (Legraverend, Boumchita & Bisagni, 1990). Additionally, it is involved in the preparation of pyrimidine derivatives with potential biological activities, including antimicrobial properties (Sayed, Shamroukh & Rashad, 2006).
Chemical Modification and Reactivity Studies
Research has been conducted on the selective addition of amines to dichloropyrimidine, indicating the flexibility of 2,5-diamino-4,6-dichloropyrimidine in chemical modifications. Such studies are crucial for developing novel compounds with specific characteristics (Richter et al., 2013). Another study focused on the electrochemical reduction of related pyrimidine compounds, which is essential for understanding its reactivity and potential applications in various chemical processes (Vajtner & Lovreček, 1986).
Development of Antiviral Agents
2,5-Diamino-4,6-dichloropyrimidine has been used in synthesizing antiviral agents. For example, its derivatives showed significant activity against HIV, highlighting its potential in developing new treatments for viral infections (Hocková et al., 2003). Additionally, its analogs demonstrated promising activity against herpes simplex virus, further underscoring its importance in antiviral research (Shealy et al., 1984).
Contributions to Medicinal Chemistry
The compound has played a role in medicinal chemistry, particularly in synthesizing carbocyclic analogs of nucleosides. These analogs have shown potential for treating viral infections, emphasizing the compound's significance in pharmaceutical research (Vince & Hua, 1990).
Safety And Hazards
properties
IUPAC Name |
4,6-dichloropyrimidine-2,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N4/c5-2-1(7)3(6)10-4(8)9-2/h7H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWGHENZKVQKPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306500 | |
Record name | 2,5-Diamino-4,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diamino-4,6-dichloropyrimidine | |
CAS RN |
55583-59-0 | |
Record name | 4,6-Dichloro-2,5-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55583-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 176971 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055583590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 55583-59-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Diamino-4,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Pyrimidinediamine, 4,6-dichloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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